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Compound of Interest

Compound Name:
1-(3,4-Dimethylphenyl)-3-methyl-

1H-pyrazol-5(4H)-one

Cat. No.: B099381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The compound identified by CAS Registry Number 18048-64-1 is chemically known as 2-(3,4-

Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. It is a key intermediate in the

synthesis of the thrombopoietin receptor agonist, Eltrombopag.[1][2] As a critical component in

the manufacturing of an active pharmaceutical ingredient (API), its structural integrity and purity

are of utmost importance. This technical guide provides a comprehensive overview of the

structural elucidation of this compound, detailing the analytical techniques and methodologies

required for its unambiguous identification and characterization.

Chemical Identity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b099381?utm_src=pdf-interest
https://chemicea.com/product/eltrombopag-impurity-18
https://apicule.com/api-intermediates/2-34-dimethylphenyl-24-dihydro-5-methyl-3h-pyrazol-3-one/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Registry Number 18048-64-1 [3][4]

IUPAC Name

2-(3,4-dimethylphenyl)-5-

methyl-2,4-dihydro-3H-pyrazol-

3-one

[2]

Synonyms

1-(3,4-Dimethylphenyl)-3-

methyl-1H-pyrazol-5(4H)-one,

Eltrombopag Impurity 17/18

[1][2][5]

Molecular Formula C₁₂H₁₄N₂O [3][4]

Molecular Weight 202.26 g/mol [5]

It is important to note that this compound can exist in tautomeric forms. A frequently referenced

tautomer is 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, identified by CAS Number

277299-70-4.[6][7][8] The analytical data presented in this guide will focus on the structure

assigned to CAS 18048-64-1, while acknowledging the potential for tautomerism.

Structural Elucidation Techniques
The definitive structure of 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is

established through a combination of spectroscopic and crystallographic methods.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data (Predicted and Reported for Tautomer)

While a definitive, published ¹H NMR spectrum for CAS 18048-64-1 is not readily available in

the public domain, data for its tautomer (CAS 277299-70-4) has been reported.[6] The

expected signals for CAS 18048-64-1 would be consistent with the proposed structure.
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Aromatic CH ~7.0-7.5 m 3H

Protons on the

dimethylphenyl

ring

CH₂ ~3.0-3.5 s 2H

Methylene

protons in the

pyrazolone ring

Phenyl CH₃ ~2.2 s 6H

Two methyl

groups on the

phenyl ring

Pyrazolone CH₃ ~2.1 s 3H

Methyl group on

the pyrazolone

ring

¹³C NMR Data (Predicted)

Carbon Chemical Shift (δ, ppm) Assignment

C=O ~170-180
Carbonyl carbon in the

pyrazolone ring

Aromatic C ~120-140
Carbons of the dimethylphenyl

ring

C-CH₃ (ring) ~150-160
Carbon attached to the methyl

group in the pyrazolone ring

CH₂ ~40-50
Methylene carbon in the

pyrazolone ring

Phenyl CH₃ ~15-25
Methyl carbons on the phenyl

ring

Pyrazolone CH₃ ~10-20
Methyl carbon on the

pyrazolone ring
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Ion m/z Interpretation

[M+H]⁺ 203.1182

Protonated molecular ion,

confirming the molecular

weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) Functional Group

~1700 C=O stretch (amide)

~1600, ~1500 C=C stretch (aromatic)

~2900-3000 C-H stretch (aliphatic and aromatic)

~1300-1400 C-N stretch

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including

bond lengths, bond angles, and the precise arrangement of atoms in the solid state. While a

specific crystal structure for CAS 18048-64-1 is not publicly available, this technique would be

the ultimate confirmation of its structure.

Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data for

structural elucidation.

NMR Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

Reference the spectrum to the solvent peak.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

peak integration.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent (e.g., methanol or acetonitrile).

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization

- ESI).

Analysis:

Infuse the sample solution directly into the mass spectrometer or inject it through a liquid

chromatography system.

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by

selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the

theoretical mass of the proposed formula. Analyze the fragmentation pattern to support the

structural assignment.

Infrared Spectroscopy
Objective: To identify the key functional groups.

Methodology:

Sample Preparation:

For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a

small amount of the powder directly on the ATR crystal.

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr

powder and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition:
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Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of CAS

18048-64-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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